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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and

methodologies behind Micro-Clear, a hydrogel-based tissue clearing technique. This method

renders biological tissues optically transparent, enabling high-resolution, three-dimensional

imaging of intact organs and large tissue samples. This guide is designed to equip researchers,

scientists, and drug development professionals with the foundational knowledge and practical

protocols necessary to implement this transformative technology in their own laboratories.

Core Principles of Micro-Clear Technology
The opacity of biological tissue is a major obstacle in light microscopy, limiting imaging depth to

just tens of micrometers. This opacity arises from the scattering of light at the interfaces of

cellular components with different refractive indices (RIs), primarily between lipids, proteins,

and aqueous environments.[1][2][3] Micro-Clear, a hydrogel-based clearing method,

addresses this challenge through a three-step process:

Tissue-Hydrogel Hybridization: The tissue is first infused with a solution of hydrogel

monomers (typically acrylamide and bis-acrylamide) and a thermally triggered initiator.[4]

Upon heating, these monomers polymerize within the tissue, forming a transparent hydrogel

mesh. This mesh physically supports the tissue's overall structure and covalently binds

proteins and nucleic acids, preserving their spatial organization and molecular information.[5]

[6]
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Lipid Removal (Delipidation): Lipids are the primary source of light scattering in most tissues.

Once the tissue's structural integrity is secured by the hydrogel scaffold, lipids can be

aggressively removed. This is typically achieved by immersing the tissue-hydrogel hybrid in a

detergent solution, most commonly sodium dodecyl sulfate (SDS), which solubilizes the lipid

membranes.[4][6] This step can be performed passively by simple incubation or actively

accelerated using electrophoresis.[6]

Refractive Index (RI) Matching: After lipid removal, the tissue-hydrogel hybrid is incubated in

a solution with a refractive index that closely matches that of the remaining proteins (typically

RI ≈ 1.45-1.52).[7][8] This homogenization of refractive indices throughout the sample

minimizes light scattering, rendering the tissue optically transparent.[2][3]

The result is a stable, transparent sample that is permeable to macromolecules, allowing for

deep-tissue imaging and multiple rounds of immunostaining.

Quantitative Comparison of Tissue Clearing
Methods
Hydrogel-based methods like Micro-Clear (represented here by PACT and CLARITY

derivatives) offer a balance of clearing efficiency, fluorescence preservation, and structural

integrity. Below is a summary of quantitative data comparing various clearing techniques.

Table 1: Clearing Capability and Time for 2-mm Mouse Brain Sections
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Method
Clearing Time
(days)

Transparency
(Qualitative)

Reference

PACT 2-8 High [9][10]

ClearT2 2 Moderate [10]

CUBIC 10 High [10]

ScaleS 14 Moderate [10]

SeeDB 3 Low [10]

3DISCO 1 High [10]

uDISCO 1 Very High [10]

Table 2: Tissue Deformation and Fluorescence Retention

Method
Tissue Size
Change (vs.
original)

GFP Fluorescence
Retention

Reference

PACT ~1.2x Expansion Good [10]

ClearT2 ~1.1x Expansion Good [10]

CUBIC ~1.5x Expansion Excellent [10]

ScaleS ~1.8x Expansion Excellent [10]

SeeDB ~0.9x Shrinkage Good [10]

3DISCO ~0.7x Shrinkage Poor [10]

uDISCO ~0.5x Shrinkage Moderate [10]

Experimental Protocols
This section provides detailed methodologies for performing hydrogel-based tissue clearing.

The following protocols are based on established techniques such as CLARITY and PACT.
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Reagent Preparation
Hydrogel Monomer Solution (A4P0):

4% (w/v) Acrylamide in 1X PBS

Store at 4°C for up to 2 weeks.

Hydrogel Infusion Solution (A4P0 with Initiator):

4% (w/v) Acrylamide in 1X PBS

0.25% (w/v) VA-044 thermal initiator

Prepare fresh and keep on ice.

Clearing Solution:

8% (w/v) Sodium Dodecyl Sulfate (SDS) in 200 mM Boric Acid buffer, pH 8.5

Store at room temperature.

Refractive Index Matching Solution (RIMS):

20g Histodenz (or Nycodenz)

15ml of 20mM Phosphate Buffer (pH 7.5)

250µl of 10% Sodium Azide

Store at 4°C.

Protocol for Passive Clearing (PACT-based)
This method is simpler and does not require specialized electrophoresis equipment.

Fixation: Perfuse the animal transcardially with ice-cold 1X PBS followed by ice-cold 4%

paraformaldehyde (PFA) in PBS. Dissect the tissue of interest and post-fix in 4% PFA at 4°C

for 24-48 hours.
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Hydrogel Infusion:

Wash the fixed tissue in 1X PBS with 0.02% sodium azide at 4°C with gentle shaking.

Incubate the tissue in cold Hydrogel Infusion Solution at 4°C for 24-72 hours, depending

on tissue size. Ensure the tissue is fully submerged.

Polymerization:

Remove the tissue from the infusion solution and place it in a 50 mL conical tube.

De-gas the tube by placing it in a vacuum chamber for 10-15 minutes to remove oxygen,

which inhibits polymerization.

Incubate the tube in a 37°C water bath for 3-4 hours to initiate hydrogel polymerization.

Lipid Removal (Passive):

Carefully remove the tissue-hydrogel hybrid from the surrounding gel.

Wash the sample in Clearing Solution at 37°C with gentle shaking.

Change the Clearing Solution every 1-2 days. Clearing can take from a few days to

several weeks depending on the tissue size and type. The tissue will become

progressively more translucent.

Washing:

Once cleared, wash the tissue extensively in 1X PBS with 0.1% Triton X-100 at 37°C for 1-

2 days, changing the solution several times to remove residual SDS.

Immunostaining (Optional):

Perform standard immunohistochemistry protocols. Note that incubation times for

antibodies will need to be significantly longer (days to weeks) to allow for penetration into

the thick tissue.

Refractive Index Matching:
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Incubate the cleared (and stained) tissue in RIMS at room temperature until it becomes

fully transparent (typically 1-3 days). The sample is now ready for imaging.

Visualized Workflows and Mechanisms
Micro-Clear Workflow

Sample Preparation Clearing Process Final Steps

1. Fixation
(4% PFA)

2. Hydrogel Infusion
(Acrylamide + Initiator)

24-48h @ 4°C
3. Polymerization

(37°C)

24-72h @ 4°C
4. Lipid Removal
(SDS Solution)

5. Washing
(PBS + Triton X-100)

Days to Weeks @ 37°C
6. Immunostaining

(Optional)
7. RI Matching

(RIMS)

If no staining

8. 3D Imaging
(Light-Sheet/Confocal)

1-3 Days @ RT

Click to download full resolution via product page

Caption: The Micro-Clear workflow from initial tissue fixation to final 3D imaging.
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Click to download full resolution via product page

Caption: Mechanism of achieving optical transparency with Micro-Clear.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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